molecular formula C22H21NO7 B13832294 FD-838

FD-838

Katalognummer: B13832294
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: PXIIDWGMSCTXAQ-CEMLEFRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione is a structurally complex heterospirocyclic molecule. Its core framework consists of a 1-oxa-7-azaspiro[4.4]nonene system fused with a dione moiety (positions 4 and 6). Key substituents include:

  • A benzoyl group at position 8, contributing electron-withdrawing properties.
  • Hydroxy and methoxy groups at positions 9 and 8, respectively, enhancing polarity.
  • A methyl group at position 3, influencing steric effects.

Eigenschaften

Molekularformel

C22H21NO7

Molekulargewicht

411.4 g/mol

IUPAC-Name

(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)/t19-,21-,22-/m1/s1

InChI-Schlüssel

PXIIDWGMSCTXAQ-CEMLEFRQSA-N

Isomerische SMILES

CCC1=CC=C(O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Kanonische SMILES

CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aza-Bohlmann Cyclisation

The aza-Bohlmann cyclisation is a pivotal method for constructing the spirocyclic core of azaspirofuran A and related alkaloids. This method is an adaptation of the classical Bohlmann cyclisation, which involves oxidative spirocyclisation of 2-(ω-hydroxyalkyl)furans to yield dioxaspiro compounds. The aza-Bohlmann variant uses 2-(ω-aminoalkyl)furans as starting materials.

Key steps:

  • Oxidation of 2-(ω-aminoalkyl)furans using oxidants such as meta-chloroperbenzoic acid (m-CPBA) or singlet oxygen (generated via rose bengal sensitization under visible light) to form hydroxy- or methoxybutenolides.
  • Acid-catalyzed spirocyclisation using concentrated sulfuric acid (H2SO4) to induce ring closure forming the spiroaminoacetal framework.
  • The reaction conditions are finely tuned to control stereochemistry and yield.

Reaction conditions summary:

Step Reagents/Conditions Outcome
Oxidation (i) m-CPBA, dichloromethane (DCM) or (ii) O2, rose bengal, visible light, MeOH Formation of hydroxy- or methoxybutenolides
Spirocyclisation 30% aqueous H2SO4 Formation of [4.4]- and [4.5]-spiroaminoacetals
Equilibration (optional) Acid-catalyzed equilibration in acetonitrile Thermodynamic control of axial/equatorial isomers

The axial isomer is thermodynamically favored in acetonitrile for substrates with 3-O-isovaleryl or 3-O-benzyl substituents.

Oxidative Furan Functionalization

The oxidation of the furan ring is a critical step for introducing the butenolide moiety necessary for spirocyclisation. The Achmatowicz rearrangement and its aza-variant are commonly employed:

  • The Achmatowicz rearrangement involves oxidation of furans to hydroxybutenolides.
  • The aza-Achmatowicz rearrangement extends this to aminoalkyl-substituted furans, facilitating the formation of nitrogen-containing spirocycles.

These oxidative transformations are typically performed using peracids (e.g., m-CPBA) or singlet oxygen generated photochemically.

Synthesis of Precursors

The preparation of the 2-(5-ethylfuran-2-yl) substituent and the aminoalkyl side chain involves multistep synthetic sequences:

  • Construction of substituted furans via metal-catalyzed cyclizations.
  • Introduction of aminoalkyl side chains through functional group interconversions and protective group strategies.
  • Large scale synthesis of difuran amines as key intermediates for subsequent oxidation and cyclisation steps.

Research Findings and Experimental Data

Stereochemical Outcomes and Isomer Ratios

Studies on N-sulfonylspiroaminoacetals with different 3-O-substituents revealed the following axial/equatorial isomer ratios after acid-catalyzed equilibration:

Substituent (R) Axial Isomer Ratio (%) Equatorial Isomer Ratio (%)
O-Benzyl (Bn) 60 40
O-Isovaleryl (i-Val) 70 30

These findings indicate a preference for axial isomers under the specified conditions, which is important for controlling the stereochemistry of the final spirocyclic product.

Overall Yields and Step Counts

  • The total synthesis of related spiroaminoacetal alkaloids such as pandamarilactone-1, using aza-Bohlmann cyclisation, was achieved in 13 steps with an overall yield of approximately 3% from simple starting materials like 4-pentyn-1-ol.
  • Oxidation and cyclisation steps are critical bottlenecks affecting yield and stereochemical purity.

Summary Table of Preparation Methodology

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Synthesis of substituted furans Metal-catalyzed cyclizations Formation of 5-ethylfuran moiety Precursor preparation
Introduction of aminoalkyl chain Functional group transformations Installation of amino side chain Protecting groups used
Oxidation of aminoalkyl furans m-CPBA or singlet oxygen + rose bengal Formation of hydroxy/methoxybutenolides Key oxidative step
Acid-catalyzed spirocyclisation Concentrated H2SO4 Formation of spiroaminoacetal core Controls stereochemistry
Acid equilibration Acid in acetonitrile Axial/equatorial isomer equilibration Thermodynamic control

Analyse Chemischer Reaktionen

Types of Reactions

The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

Compound Substituent at Position 2 Spiro System Key Functional Groups Source
Target Compound 5-Ethylfuran-2-yl 1-Oxa-7-aza-[4.4] Benzoyl, methoxy, hydroxy, methyl N/A
Pseurotin A (1′S,2′S,5S,8S,9R,3′Z) 1,2-Dihydroxy-3-hexen-1-yl 1-Oxa-7-aza-[4.4] Benzoyl, methoxy, hydroxy, methyl
Synthesized Spiro[4.5] Compounds Benzothiazol-2-yl, dimethylaminophenyl 7-Oxa-9-aza-[4.5] Benzothiazol, hydroxyl, dimethylamino
  • Spiro System Differences :

    • The target compound and pseurotin A share a spiro[4.4] system, whereas synthesized analogs in feature a spiro[4.5] ring, altering strain and conformational flexibility.
    • Heteroatom positions vary: 1-oxa-7-aza (target) vs. 7-oxa-9-aza (synthesized compounds), impacting electronic distribution.
  • Substituent Effects :

    • 5-Ethylfuran-2-yl (target): Enhances lipophilicity and aromaticity compared to pseurotin A’s dihydroxyhexenyl group, which increases hydrophilicity via hydrogen bonding .
    • Benzothiazol-2-yl (synthesized compounds): Introduces strong electron-withdrawing effects, shifting IR C-H stretching to higher frequencies (e.g., 3050–3100 cm⁻¹) due to conjugation with electron-deficient groups .

Spectroscopic and Physical Properties

  • IR Spectroscopy :

    • Synthesized spiro[4.5] compounds exhibit elevated C-H stretching (benzylic) at ~3050–3100 cm⁻¹ due to electron-withdrawing substituents (benzothiazol, phenyl) . The target compound’s ethylfuran (electron-donating) may lower this frequency.
    • Pseurotin A’s dihydroxyhexenyl group shows broad O-H stretches (~3200–3500 cm⁻¹), absent in the target compound .
  • UV-Vis Spectroscopy :

    • Benzothiazol-containing analogs display strong absorbance at 270–320 nm (π→π* transitions) . The target compound’s ethylfuran may shift absorbance to shorter wavelengths (~250–280 nm).

Data Tables and Research Findings

Table 1: Key Functional Group Comparisons

Group Target Compound Pseurotin A Synthesized Spiro[4.5] Compounds
Position 2 Substituent 5-Ethylfuran-2-yl 1,2-Dihydroxy-3-hexenyl Benzothiazol-2-yl
Spiro System 1-Oxa-7-aza-[4.4] 1-Oxa-7-aza-[4.4] 7-Oxa-9-aza-[4.5]
Key Spectral Features N/A O-H stretches High C-H stretches (~3050 cm⁻¹)

Table 2: Inferred Property Trends

Property Target Compound Pseurotin A Synthesized Compounds
Lipophilicity High (ethylfuran) Moderate (dihydroxy) Variable (benzothiazol)
Bioactivity Potential Unknown Antifungal Synthetic intermediates
Solubility Low in polar solvents Moderate in polar solvents Low (aromatic groups)

Biologische Aktivität

The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione , also known as FD-838 or Azaspirofuran A, is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C22H21NO7C_{22}H_{21}NO_{7} and a molecular weight of 411.41 g/mol. The structure features multiple functional groups including a benzoyl group, methoxy group, and hydroxyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H21NO7
Molecular Weight411.41 g/mol
Melting Point98–99°C
SolubilitySoluble in Methanol, Chloroform, Benzene; Fairly soluble in Ether, Hexane

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against several pathogens. Research indicates that it inhibits the growth of plant fungal pathogens such as Botrytis cinerea and Glomerella cingulata . This suggests potential applications in agricultural chemicals as a biopesticide .

Antitumor Activity

Studies have shown that this compound possesses anti-tumor activity. It has been isolated from the mycelia of the basidiomycete Hericium erinaceum , indicating its potential as a lead compound in cancer therapy. The exact mechanisms through which it exerts these effects are still under investigation but may involve the induction of apoptosis in cancer cells.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets within cells. This may include inhibition of key enzymes involved in cell proliferation and survival pathways. Further research into structure-activity relationships (SAR) could elucidate how modifications to the compound enhance its efficacy.

Case Studies

  • Antifungal Efficacy : A study demonstrated that this compound significantly reduced fungal growth in vitro when tested against various strains of plant pathogens. The minimal inhibitory concentration (MIC) was determined to be low, indicating high potency.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound induces cytotoxic effects through mechanisms that may involve oxidative stress and disruption of cellular signaling pathways .
  • Comparative Analysis : Similar compounds with spirocyclic structures were analyzed for their biological activities. For instance, compounds like 2-Methylquinoline and 1-Azabicyclo[3.3.0]octan showed varying degrees of antimicrobial and analgesic effects respectively, highlighting the unique profile of this compound due to its specific functional groups .

Future Directions

Ongoing research is focused on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • SAR Investigations : Exploring modifications to enhance its biological activity and reduce potential toxicity.
  • Clinical Trials : Assessing safety and efficacy in clinical settings for potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of this spiro compound be optimized for improved yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous benzene as the solvent under reflux at 80°C for 3 hours to promote cyclization. Ensure strict anhydrous conditions to avoid side reactions .
  • Workup : Remove solvent under reduced pressure and recrystallize the crude product from tetrahydrofuran (THF) to enhance purity.
  • Monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates.
  • Key Data :
ParameterOptimal ConditionReference
SolventDry benzene
Temperature80°C (reflux)
RecrystallizationTHF

Q. What spectroscopic techniques are most effective for characterizing functional groups and stereochemistry?

  • Methodological Answer :

  • IR Spectroscopy : Identify lactone (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad ~3200–3500 cm⁻¹) groups. Note that benzylic C-H stretches may shift to higher wavelengths due to electron-withdrawing groups (e.g., benzoyl, methoxy) .
  • UV-Vis : Detect conjugation in the furan and benzoyl moieties (λmax ~250–300 nm) .
  • Elemental Analysis : Confirm molecular formula (e.g., C, H, N percentages) .
  • X-ray Crystallography : Resolve absolute stereochemistry at chiral centers (5S, 8S, 9R) .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Methodological Answer :

  • Basic Conditions : Treat with anhydrous pyrrolidine to test lactone ring cleavage via acyl-oxygen bond breakage. Monitor degradation products (e.g., open-chain amides) using HPLC or NMR .
  • Acidic Conditions : Test solubility in dilute HCl; insolubility suggests non-ionic degradation products (e.g., cyclic diamides rather than amino acids) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound?

  • Methodological Answer :

  • Acyl-Oxygen vs. Alkyl-Oxygen Cleavage : Under basic conditions (e.g., pyrrolidine), acyl-oxygen cleavage dominates, yielding open-chain amides. Alkyl-oxygen cleavage would produce water-soluble amino acids, which are not observed .
  • Computational Studies : Use density functional theory (DFT) to calculate bond dissociation energies and transition states for competing pathways .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the spiro system and analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on the benzoyl and furan groups as potential binding motifs.

Q. What advanced analytical methods can resolve stereoisomers or trace impurities?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based chiral column with a hexane/isopropanol gradient to separate enantiomers or diastereomers .
  • LC-MS/MS : Quantify impurities listed in pharmacopeial standards (e.g., azaspiro[4.5]decane-7,9-dione derivatives) .
  • Key Reference Data :
ImpurityCAS NumberPharmacopeial Standard
8-Azaspiro[4.5]decane-7,9-dione1075-89-4EP

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected IR shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare IR, NMR, and X-ray data to confirm structural assignments. For example, unusually high C-H stretching frequencies in IR may arise from electron-withdrawing groups (benzoyl, methoxy) adjacent to the benzylic carbon .
  • Dynamic NMR : Study temperature-dependent NMR spectra to detect conformational flexibility or tautomerism.
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous peaks in complex regions of the spectrum .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.